2-(4-benzylpiperidin-1-yl)-N-(2-methylnaphthalen-1-yl)acetamide
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Overview
Description
2-(4-benzylpiperidin-1-yl)-N-(2-methylnaphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-N-(2-methylnaphthalen-1-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Acylation: The benzylated piperidine is acylated with 2-methylnaphthalene-1-yl acetic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study receptor-ligand interactions.
Medicine: Potential therapeutic agent for conditions such as pain, inflammation, or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-(2-methylnaphthalen-1-yl)acetamide would depend on its specific biological target. It may interact with receptors in the central nervous system, modulating neurotransmitter release or receptor activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzylpiperidin-1-yl)-N-(2-methylnaphthalen-1-yl)acetamide: Unique for its specific substitution pattern and potential pharmacological activity.
Other Piperidine Derivatives: Compounds like 4-benzylpiperidine, N-(2-methylnaphthalen-1-yl)acetamide, etc.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential to interact with biological targets in a distinct manner compared to other piperidine derivatives.
Properties
Molecular Formula |
C25H28N2O |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N-(2-methylnaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C25H28N2O/c1-19-11-12-22-9-5-6-10-23(22)25(19)26-24(28)18-27-15-13-21(14-16-27)17-20-7-3-2-4-8-20/h2-12,21H,13-18H2,1H3,(H,26,28) |
InChI Key |
LQMBIHLHLZTQQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)CN3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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